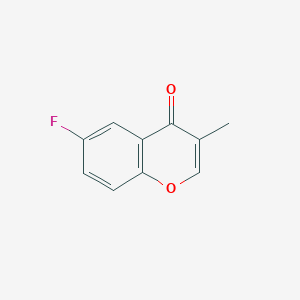

6-Fluoro-3-methyl-4H-chromen-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7FO2 |

|---|---|

Molecular Weight |

178.16 g/mol |

IUPAC Name |

6-fluoro-3-methylchromen-4-one |

InChI |

InChI=1S/C10H7FO2/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-5H,1H3 |

InChI Key |

ZHQXZZDVRZCUKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC2=C(C1=O)C=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 6 Fluoro 3 Methyl 4h Chromen 4 One and Analogues

Established General Synthetic Approaches for the 4H-Chromen-4-one System

The 4H-chromen-4-one scaffold, the structural core of the target molecule, can be constructed through several reliable and well-documented synthetic routes. These methods often begin with substituted phenols or o-hydroxyaryl ketones and employ cyclization strategies to form the fused pyranone ring.

A prominent method for synthesizing the 4H-chromen-4-one system involves the cyclization of precursor molecules, most notably 2'-hydroxychalcones. Chalcones are open-chain flavonoids that serve as key intermediates. The general synthesis of these precursors begins with a Claisen-Schmidt condensation between an o-hydroxyacetophenone and an aromatic aldehyde. nih.gov

The subsequent conversion of the 2'-hydroxychalcone to the chromen-4-one ring is an oxidative cyclization reaction. This transformation closes the heterocyclic ring and establishes the characteristic γ-pyrone system. Various reagents and conditions can be employed to effect this cyclization, demonstrating the versatility of this approach.

Table 1: Selected Reagents for Oxidative Cyclization of 2'-Hydroxychalcones

| Reagent System | Conditions | Reference |

| I₂ / DMSO | Heating | General method |

| SeO₂ | Reflux in isoamyl alcohol | General method |

| FeCl₃ | Refluxing methanol | General method |

This pathway is fundamental in flavonoid chemistry and provides a reliable route to the core chromone (B188151) structure, which can then be further functionalized.

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in synthetic chemistry for the construction of complex molecular scaffolds from three or more starting materials in a single, one-pot operation. researchgate.netchemicalbook.com This approach is valued for its operational simplicity, atom economy, and ability to rapidly generate structural diversity. researchgate.netchemicalbook.comdrugfuture.com For the synthesis of chromen-4-one and related 4H-chromene systems, MCRs provide a convergent and highly effective strategy. These protocols often involve a domino sequence of reactions, such as Knoevenagel condensation, Michael addition, and subsequent cyclization, to build the heterocyclic ring system in a controlled manner. researchgate.netchemicalbook.com The use of various catalysts can facilitate these transformations under mild conditions. wikipedia.org

Regioselective Introduction of the Fluoro Group at the C-6 Position of the Chromen-4-one Scaffold

Achieving the precise placement of a fluorine atom at the C-6 position is critical for the synthesis of the target compound. While direct fluorination of the pre-formed chromen-4-one ring is possible, the most common and regioselective strategy involves starting the synthesis with a benzene (B151609) ring precursor that already contains the fluorine atom at the desired position.

Direct electrophilic fluorination of aromatic compounds is a well-established method for introducing fluorine. semanticscholar.org This involves the use of reagents that act as an electrophilic fluorine source ("F+"). These reagents are typically N-F compounds, which are favored for their stability, safety, and economic viability compared to other sources like elemental fluorine. ias.ac.in

Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ (F-TEDA-BF4). ias.ac.inresearchgate.netguidechem.com These reagents can fluorinate electron-rich aromatic systems under relatively mild conditions. researchgate.netbldpharm.com However, applying this method directly to a chromen-4-one scaffold may lead to a mixture of isomers, making regiocontrol a significant challenge.

Table 2: Common Electrophilic Fluorinating Reagents

| Reagent Name | Acronym | Typical Substrates |

| N-Fluorobenzenesulfonimide | NFSI | Electron-rich aromatics, enolates, alkenes |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Electron-rich aromatics, dicarbonyl compounds |

| N-Fluoropyridinium salts | NFPy | Enol compounds, multi-electron aromatics |

To overcome the regioselectivity challenges of direct fluorination, the most effective and widely used strategy is to begin the synthetic sequence with a commercially available or readily synthesized fluorinated precursor. For the synthesis of 6-fluoro-3-methyl-4H-chromen-4-one, the key starting material is 1-(5-fluoro-2-hydroxyphenyl)ethanone , also known as 4-fluoro-2-hydroxyacetophenone. wikipedia.orgnih.govresearchgate.net

This precursor contains the fluorine atom at the correct position on the phenyl ring. The subsequent synthetic steps then focus on building the pyranone ring onto this pre-functionalized scaffold. This approach ensures that the fluorine atom is unambiguously located at the C-6 position of the final chromen-4-one product. The synthesis of 1-(5-fluoro-2-hydroxyphenyl)ethanone itself can be achieved via a Fries rearrangement of 4-fluorophenyl acetate. wikipedia.orgnih.gov The use of this precursor is documented in the synthesis of various 6-fluorochromone derivatives. researchgate.netdrugfuture.com

Strategies for Methyl Group Introduction at the C-3 Position of the Chromen-4-one Ring

The introduction of the methyl group at the C-3 position can be accomplished through several classical organic reactions. These methods typically involve the cyclization of a carefully chosen precursor that already contains the necessary carbon atom destined to become the C-3 methyl group.

A foundational method for the synthesis of 3-substituted chromones is the Kostanecki–Robinson reaction . guidechem.com This reaction involves heating an o-hydroxyaryl ketone with an aliphatic acid anhydride and the sodium salt of that acid. guidechem.com Specifically, to synthesize a 3-methylchromone, the o-hydroxyacetophenone precursor (in this case, 1-(5-fluoro-2-hydroxyphenyl)ethanone) would be reacted with propionic anhydride and sodium propionate.

A related and more general approach is the Allan-Robinson reaction , which condenses an o-hydroxyaryl ketone with an aromatic or aliphatic anhydride to form flavones or coumarins, respectively. semanticscholar.orgias.ac.in The mechanism involves an initial O-acylation of the phenolic hydroxyl group, followed by a base-catalyzed rearrangement (similar to the Baker-Venkataraman rearrangement) to form a 1,3-diketone intermediate. This diketone then undergoes acid-catalyzed cyclization and dehydration to yield the final chromone ring. ias.ac.inresearchgate.net

For the specific synthesis of this compound, a common pathway involves the Claisen condensation of 1-(5-fluoro-2-hydroxyphenyl)ethanone with ethyl acetate in the presence of a strong base like sodium hydride. This forms the intermediate 1-(5-fluoro-2-hydroxyphenyl)butane-1,3-dione. Subsequent treatment of this β-diketone with an acid catalyst induces cyclodehydration to furnish the desired this compound.

Direct Methylation Approaches

Direct methylation of a pre-formed 6-fluoro-4H-chromen-4-one skeleton at the C-3 position presents a potential synthetic route. However, this approach is often challenged by issues of regioselectivity and the need for specific activating groups. While literature on the direct methylation of 6-fluoro-4H-chromen-4-one is not abundant, analogous reactions on other chromone systems suggest that this could be achieved through the use of strong bases to generate a nucleophilic C-3 carbanion, followed by quenching with an electrophilic methyl source, such as methyl iodide. The success of such a reaction would be highly dependent on the reaction conditions and the electronic nature of the chromone ring.

Synthesis via Appropriately Substituted Starting Materials

A more common and reliable approach to this compound involves the construction of the chromone ring from appropriately substituted precursors. A primary route utilizes the cyclization of a substituted 1-(5-fluoro-2-hydroxyphenyl)propan-1-one. This precursor can be synthesized through various methods, including the Friedel-Crafts acylation of 4-fluorophenol.

One of the most established methods for constructing the chromone nucleus from such precursors is the Baker-Venkataraman rearrangement. This reaction involves the intramolecular rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the chromone ring. For the synthesis of this compound, this would typically involve the following steps:

Acylation of 5-fluoro-2-hydroxyacetophenone with an appropriate acylating agent.

Base-catalyzed Baker-Venkataraman rearrangement to form the corresponding 1-(5-fluoro-2-hydroxyphenyl)-1,3-butanedione.

Acid-catalyzed cyclization of the diketone to yield this compound.

An alternative pathway involves the Vilsmeier-Haack reaction, which is a versatile method for the formylation of activated aromatic compounds. In the context of chromone synthesis, this reaction can be applied to a substituted 2-hydroxyacetophenone to introduce a formyl group at the C-3 position of the resulting chromone. Subsequent reduction of the formyl group and methylation would yield the desired 3-methyl derivative.

| Starting Material | Reagents and Conditions | Intermediate | Product | Yield (%) |

| 5-Fluoro-2-hydroxyacetophenone | 1. Acetic anhydride, Pyridine (B92270) 2. KOH, Pyridine (Baker-Venkataraman) 3. H2SO4, Acetic acid | 1-(5-Fluoro-2-hydroxyphenyl)-1,3-butanedione | This compound | Not Reported |

| 2-Hydroxyacetophenone | DMF, POCl3 (Vilsmeier-Haack) | 3-Formylchromone | 3-Methylchromone (via reduction and methylation) | Varies |

Advanced Derivatization and Functionalization of this compound Analogues

Further diversification of the this compound scaffold can be achieved through various derivatization and functionalization reactions, allowing for the introduction of a wide range of chemical moieties.

Introduction of Heterocyclic Moieties (e.g., Oxadiazole, Tetrazole)

The introduction of heterocyclic rings, such as oxadiazoles and tetrazoles, onto the chromone framework can significantly modify the compound's physicochemical and biological properties. These moieties are often introduced by leveraging a functional group at the C-3 position of the chromone. For instance, a 3-formylchromone derivative can serve as a versatile precursor.

Oxadiazole Synthesis: A common strategy involves the conversion of a 3-carboxychromone derivative into a hydrazide, which is then cyclized with a suitable one-carbon synthon to form the 1,3,4-oxadiazole (B1194373) ring.

Tetrazole Synthesis: Tetrazole moieties can be introduced via the reaction of a nitrile group with an azide source, typically sodium azide. Therefore, a 3-cyanochromone derivative would be a key intermediate for the synthesis of 3-(tetrazol-5-yl)-chromones.

| Chromone Precursor | Heterocyclic Moiety | Key Reagents |

| 3-Carboxychromone | 1,3,4-Oxadiazole | SOCl2, Hydrazine hydrate, Orthoesters |

| 3-Cyanochromone | Tetrazole | Sodium azide, Ammonium chloride |

Alkylation and Arylation Reactions

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are powerful tools for the alkylation and arylation of chromone systems. These reactions typically require a halogenated chromone precursor, most commonly a bromo- or iodo-substituted chromone.

Heck Reaction: The Heck reaction allows for the coupling of an aryl or vinyl halide with an alkene. For instance, a 3-bromo-6-fluoro-4H-chromen-4-one could be reacted with various alkenes in the presence of a palladium catalyst and a base to introduce an alkenyl group at the C-3 position. The reactivity in Heck reactions can be influenced by the position of the halogen on the chromone ring.

Suzuki Coupling: The Suzuki coupling involves the reaction of an organoboron compound with an organohalide. A 3-bromo- or 3-iodo-6-fluoro-4H-chromen-4-one could be coupled with a variety of aryl or vinyl boronic acids or their esters to introduce corresponding substituents at the C-3 position.

| Reaction | Chromone Substrate | Coupling Partner | Catalyst System | Product |

| Heck Reaction | 3-Bromo-6-fluorochromone | Alkene | Pd(OAc)2, PPh3, Base | 3-Alkenyl-6-fluorochromone |

| Suzuki Coupling | 3-Iodo-6-fluorochromone | Arylboronic acid | Pd(PPh3)4, Base | 3-Aryl-6-fluorochromone |

Synthetic Yield Optimization and Mechanistic Considerations of Reactions Leading to this compound

Optimizing the yield of this compound synthesis requires careful consideration of reaction parameters and a thorough understanding of the underlying reaction mechanisms.

In the Baker-Venkataraman rearrangement , the choice of base and solvent is critical. Strong, non-nucleophilic bases such as potassium tert-butoxide or sodium hydride are often employed to facilitate the enolate formation necessary for the intramolecular acyl transfer. Anhydrous conditions are essential to prevent hydrolysis of the ester starting material. Microwave irradiation has been shown to significantly improve the yields and reduce reaction times for this rearrangement in some cases.

The subsequent acid-catalyzed cyclization of the 1,3-diketone intermediate is generally efficient. The mechanism involves protonation of one of the carbonyl groups, followed by intramolecular nucleophilic attack by the phenolic hydroxyl group and subsequent dehydration to form the pyrone ring. The choice of acid and reaction temperature can influence the rate and efficiency of this cyclization.

For the Vilsmeier-Haack reaction , the stoichiometry of the Vilsmeier reagent (formed from DMF and POCl₃) and the reaction temperature are key parameters to control for optimal formylation and subsequent cyclization.

| Reaction Step | Key Parameters for Optimization | Mechanistic Notes |

| Baker-Venkataraman | Base strength, solvent polarity, temperature, reaction time | Involves enolate formation and intramolecular acyl transfer. |

| Acid-Catalyzed Cyclization | Acid concentration, temperature | Intramolecular nucleophilic attack of the phenolic hydroxyl group on a protonated carbonyl, followed by dehydration. |

| Vilsmeier-Haack | Stoichiometry of reagents, temperature | Electrophilic aromatic substitution followed by intramolecular cyclization. |

Computational Chemistry Investigations of 6 Fluoro 3 Methyl 4h Chromen 4 One

Density Functional Theory (DFT) Studies on 6-Fluoro-3-methyl-4H-chromen-4-one and Related Fluorinated Chromen-4-ones

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecular systems. For fluorinated chromen-4-ones, DFT studies provide significant insights into how fluorine substitution influences their chemical behavior and properties.

Computational studies, often employing methods like B3LYP with a 6-31G* basis set, are used to determine the most stable three-dimensional arrangement of atoms in this compound. nih.gov These calculations yield optimized bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Table 1: Representative Optimized Geometrical Parameters (Hypothetical Data)

| Parameter | Value |

|---|---|

| C2-C3 Bond Length | 1.35 Å |

| C3-C4 Bond Length | 1.46 Å |

| C4-O1 Bond Length | 1.23 Å |

| C6-F Bond Length | 1.36 Å |

| C2-C3-C4 Bond Angle | 120.5° |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be derived from specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orgnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

For chromen-4-one derivatives, the distribution of HOMO and LUMO is typically spread across the fused ring system. In a related study on chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-ones, DFT calculations showed that the HOMO and LUMO densities were distributed over the chromenone core and the fused pyridopyrimidine ring system. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests higher reactivity, as less energy is required for electron excitation. numberanalytics.com For some chromenone derivatives, this gap has been calculated to be in the range of 3.45 to 4.29 eV. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap (Hypothetical Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -2.20 |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be derived from specific DFT calculations for this compound.

From the energies of the HOMO and LUMO, several quantum chemical parameters can be calculated to describe the global reactivity of a molecule. These include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. ias.ac.in Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. ias.ac.in

Global Electrophilicity Index (ω): An indicator of a molecule's ability to accept electrons. An electrophilicity index value greater than 1.5 eV suggests a strong electrophilic nature. researchgate.net

Table 3: Quantum Chemical Parameters (Hypothetical Data)

| Parameter | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.35 |

| Chemical Potential (μ) | -4.35 |

| Chemical Hardness (η) | 2.15 |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be derived from specific DFT calculations for this compound.

DFT calculations can predict spectroscopic properties that can be compared with experimental data for structural confirmation.

Vibrational Frequencies: Theoretical calculations of vibrational spectra (FT-IR and Raman) can help in the assignment of experimentally observed vibrational bands. nih.gov For fluorinated aromatic compounds, the C-F stretching vibrations are typically strong and appear in the 1000-1300 cm⁻¹ region of the IR spectrum. researchgate.net

UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. nih.gov These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 4: Predicted Vibrational Frequencies and UV-Vis Absorption (Hypothetical Data)

| Spectroscopic Data | Predicted Value |

|---|---|

| C=O Stretching Frequency | 1650 cm⁻¹ |

| C-F Stretching Frequency | 1250 cm⁻¹ |

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be derived from specific DFT and TD-DFT calculations for this compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.dewikipedia.orgq-chem.com It transforms the calculated wave function into a localized form that corresponds to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.dewikipedia.org

NBO analysis can reveal:

Hybridization: The sp composition of atomic orbitals in bonds. q-chem.com

Charge Distribution: The natural population analysis (NPA) within NBO theory gives a more robust calculation of atomic charges compared to other methods. uni-muenchen.de

Intramolecular Interactions: It quantifies the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. These interactions, known as hyperconjugation, are crucial for understanding molecular stability and charge transfer. wikipedia.org The energy of these interactions can be estimated using second-order perturbation theory. uni-muenchen.de

For this compound, NBO analysis would elucidate the electronic effects of the fluorine and methyl substituents on the chromen-4-one ring system, detailing the charge delocalization and intramolecular charge transfer pathways.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

Red regions: Indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. In chromenones, this is typically around the carbonyl oxygen.

Blue regions: Indicate positive electrostatic potential, corresponding to electron-poor areas that are susceptible to nucleophilic attack.

Green regions: Represent areas of neutral potential.

For this compound, the MEP surface would show a negative potential around the carbonyl oxygen and potentially near the fluorine atom, while positive potentials would be located around the hydrogen atoms. nih.govresearchgate.netresearchgate.net This analysis provides a visual representation of the molecule's reactivity and intermolecular interaction sites.

Molecular Docking Simulations of this compound with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This allows for the characterization of the binding behavior of compounds like this compound with various biological targets.

The primary goal of molecular docking is to estimate the binding affinity, a measure of the strength of the interaction between the ligand and the protein. This is typically expressed as a scoring function, often in units of kcal/mol, where a more negative value indicates a stronger and more stable interaction. nih.gov For chromone (B188151) derivatives, docking studies have been used to identify potential inhibitors for enzymes like monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters. nih.gov

While specific docking studies for this compound are not widely published, data from analogous chromone structures provide insight into expected binding affinities. For example, in a study of various chromone derivatives targeting MAO-B, docking scores for potent inhibitors were found to be highly negative, indicating strong binding. nih.gov The binding mode describes the specific pose—the orientation and conformation—of the ligand within the protein's active site. Accurate prediction of this pose is essential for understanding the nature of the interaction. nih.gov

Table 1: Example Docking Scores for Chromone Derivatives and Related Compounds against Biological Targets

| Compound/Ligand | Target Protein | Binding Affinity (kcal/mol) | Reference |

| Chromone Derivative 18 | Monoamine Oxidase B (MAO-B) | -10.402 | nih.gov |

| ZINC03113255 | Monoamine Oxidase B (MAO-B) | -10.021 | nih.gov |

| ZINC07777127 | Monoamine Oxidase B (MAO-B) | -9.486 | nih.gov |

| Curcumin-IONPs | Mucin 2 (muc 2) | -6.58 | nih.gov |

| Curcumin-IONPs | Mucin 5AC (muc 5AC) | -6.015 | nih.gov |

This table presents data for analogous compounds to illustrate typical binding affinity values obtained in molecular docking studies. The scores are not directly for this compound but are representative of the chromone class.

Docking simulations reveal the specific amino acid residues within the protein's binding pocket that interact with the ligand. Hydrogen bonds, which are electrostatic attractions between a hydrogen atom and a nearby electronegative atom like oxygen or nitrogen, are critical for the specificity and stability of ligand-protein binding. nih.gov

For chromone derivatives targeting MAO-B, studies have shown interactions with key amino acid residues. For instance, the amino acid Tyrosine (TYR) at position 398 has been identified as essential for inhibitory activity. nih.gov Other residues like TYR326 and LYS296 have also been shown to form binding interactions. nih.gov The carbonyl oxygen of the chromen-4-one scaffold is a common hydrogen bond acceptor, while the fluorine atom at the 6-position can also participate in or influence electrostatic interactions within the binding site.

Beyond hydrogen bonds, other non-covalent interactions play a significant role in ligand binding. Hydrophobic interactions occur when nonpolar regions of the ligand and protein associate to minimize contact with the surrounding aqueous environment. nih.gov The methyl group at the 3-position and the benzene (B151609) ring of the this compound molecule contribute to its hydrophobic character.

π-stacking is another important interaction that occurs between aromatic rings. The planar chromone ring system can stack with the aromatic side chains of amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). nih.govproteinstructures.com These interactions are crucial for stabilizing the ligand within the binding pocket. Crystal structure analysis of related compounds, like 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde, confirms the presence of π–π stacking interactions between chromone units, highlighting the importance of this force in the molecular architecture. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chromen-4-one Derivatives

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. creative-biolabs.com These models are used to predict the activity of new, unsynthesized compounds.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. nih.gov These descriptors can be categorized as:

1D/2D Descriptors: These are based on the 2D representation of the molecule and include properties like molecular weight, atom counts, connectivity indices, and electro-topological state (E-state) indices.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include steric (shape-related) and electronic (charge-related) parameters.

Physicochemical Descriptors: Properties like hydrophobicity (logP) and polarizability are often included.

For chromen-4-one derivatives, a combination of topological, physicochemical, and electronic descriptors are commonly used to build robust QSAR models. acs.org

A QSAR model is developed by creating a mathematical equation that correlates the calculated descriptors (the independent variables) with the experimental biological activity (the dependent variable) for a "training set" of compounds. nih.gov The resulting model's predictive power must then be rigorously validated. researchgate.netnih.gov

Key statistical parameters used for validation include:

R² (Coefficient of Determination): Measures how well the model fits the training set data. A value closer to 1.0 indicates a better fit.

q² or R²cv (Cross-validated R²): Assesses the model's internal predictive ability, often calculated using the leave-one-out (LOO) method.

External Validation: The model is used to predict the activity of a "test set" of compounds that were not used in its development. The predictive R² (R²pred) for this set is considered a crucial indicator of the model's real-world predictive power. uniroma1.it

For a series of 39 chromone derivatives developed as MAO inhibitors, a 3D-QSAR investigation produced a model with a high R² of 0.9064 and a q² of 0.8239, indicating a statistically significant and predictive model. nih.gov Similarly, a QSAR model for other chromen-4-one derivatives yielded a CoMFA model with an R² of 0.918 and a q² of 0.610. researchgate.net Such models, developed using fluorinated and methylated chromen-4-ones, can effectively guide the design of new, more potent analogues.

Table 2: Example Validation Statistics for QSAR Models of Chromone Derivatives

| QSAR Model Type | Target | R² (Training Set) | q² (Cross-validation) | Reference |

| 3D-QSAR | MAO Inhibitors | 0.9064 | 0.8239 | nih.gov |

| CoMFA | GPR35 Agonists | 0.918 | 0.610 | researchgate.net |

| Topomer CoMFA | GPR35 Agonists | 0.979 | 0.746 | researchgate.net |

| 2D-QSAR | Antitubercular Agents* | 0.9092 | N/A | nih.gov |

This table shows representative statistical values from QSAR studies on chromone and other heterocyclic derivatives to illustrate the performance of such models. R²adj for the Antitubercular model was 0.8950. The models were not developed specifically for this compound.

Interpretation of QSAR Results for Pharmacophore Identification

QSAR studies on various series of chromone derivatives have identified several physicochemical and structural features that are crucial for their biological activities. These studies often employ methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) to build models that correlate molecular descriptors with observed activity.

A common finding across many QSAR studies on chromone derivatives is the importance of electronic, steric, and lipophilic parameters in determining their biological efficacy. frontiersin.org For instance, in a study on 3-iodochromone derivatives with fungicidal activity, descriptors such as DeltaEpsilonC (related to electronic properties), T_2_Cl_6 and T_2_F_6 (related to the number of chlorine and fluorine atoms at a certain topological distance), and ZCompDipole (a dipole moment descriptor) were found to be significant. frontiersin.org Another 3D-QSAR study on the antioxidant activity of chromone derivatives highlighted the importance of steric and electrostatic fields. nih.gov

Based on these general findings, we can infer the likely pharmacophoric features of this compound:

The Chromone Core: The bicyclic chromone system itself is a primary pharmacophoric feature, often involved in crucial interactions with biological targets. The 4-oxo group and the oxygen atom in the pyran ring are key hydrogen bond acceptors. The aromatic benzene ring can participate in π-π stacking or hydrophobic interactions. nih.gov

The 6-Fluoro Substituent: The fluorine atom at position 6 is expected to significantly influence the molecule's properties. Fluorine is a highly electronegative atom and can act as a weak hydrogen bond acceptor. researchgate.net Its presence can modulate the electronic distribution of the entire chromone ring system, potentially affecting its binding affinity to target proteins. The substitution of hydrogen with fluorine has been shown to enhance the metabolic stability and bioavailability of drug candidates. researchgate.netnih.gov In some cases, fluorine substitution can lead to either an increase or a decrease in biological activity, depending on the specific interactions within the target's binding site. nih.govresearchgate.net

The 3-Methyl Substituent: The methyl group at position 3 introduces a small, lipophilic feature. This can influence the compound's steric interactions and its lipophilicity, which in turn can affect its ability to cross cell membranes and interact with hydrophobic pockets in a receptor. nih.gov In some studies on chromone derivatives, the presence of a substituent at position 3 has been shown to be important for activity. nih.gov

A hypothetical pharmacophore model for this compound can be constructed based on these interpretations. This model would likely include:

A hydrogen bond acceptor feature associated with the 4-oxo group.

A hydrogen bond acceptor feature associated with the pyran oxygen.

An aromatic ring feature corresponding to the benzene part of the chromone.

A hydrophobic/lipophilic feature at position 3 due to the methyl group.

A feature at position 6 representing the electronic influence and potential hydrogen bond accepting capability of the fluorine atom.

The following tables summarize the general findings from QSAR studies on chromone derivatives and the inferred pharmacophoric features for this compound.

Table 1: Summary of General QSAR Findings for Chromone Derivatives

| Descriptor Type | General Influence on Biological Activity | Reference |

| Electronic | The electronic properties of the chromone ring and its substituents are critical for activity. Descriptors related to dipole moment and orbital energies often appear in QSAR models. | frontiersin.org |

| Steric | The size and shape of substituents at various positions can either enhance or diminish activity, indicating the presence of specific binding pockets in the target proteins. | nih.gov |

| Lipophilic | Lipophilicity, often described by logP, influences the compound's ability to cross biological membranes and interact with hydrophobic regions of the target. | nih.gov |

| Topological | Descriptors that encode the connectivity and branching of the molecule, including the presence of specific atoms at certain topological distances, are frequently important. | frontiersin.org |

Table 2: Inferred Pharmacophoric Features for this compound

| Feature | Inferred Role in Biological Activity |

| 4-Oxo Group | Key hydrogen bond acceptor. |

| Pyran Oxygen | Potential hydrogen bond acceptor. |

| Benzene Ring | Aromatic interactions (e.g., π-π stacking) and hydrophobic interactions. |

| 3-Methyl Group | Steric interactions and contribution to lipophilicity. |

| 6-Fluoro Group | Modulation of electronic properties, potential hydrogen bond acceptor, and enhancement of metabolic stability. |

Enzyme Inhibition and Molecular Target Modulation by 6 Fluoro 3 Methyl 4h Chromen 4 One Derivatives

Investigation of Specific Enzyme Inhibition Potency

Derivatives of the 4H-chromen-4-one scaffold have been extensively studied for their potential to inhibit a variety of enzymes implicated in human diseases. The specific substitution pattern, including the presence of a fluorine atom at the 6-position and a methyl group at the 3-position, can significantly influence the potency and selectivity of these compounds.

Beta-Glucuronidase Inhibition

Beta-glucuronidase is a lysosomal enzyme that catalyzes the hydrolysis of glucuronide conjugates. nih.gov Elevated levels of this enzyme are associated with the progression of some cancers and the reactivation of certain drug metabolites, leading to toxicity. nih.gov The inhibition of β-glucuronidase is therefore a target for therapeutic intervention.

Research has shown that the chromen-4-one scaffold can serve as a basis for the development of β-glucuronidase inhibitors. A significant increase in inhibitory potency has been observed when a 1,3,4-oxadiazole (B1194373) pharmacophore is introduced to the chromen-4-one core. nih.gov Within a series of these hybrid compounds, the nature and position of substituents on a phenyl ring attached to the oxadiazole moiety were found to be critical for activity. Notably, fluoro-substituted derivatives emerged as the most potent inhibitors, with an ortho-fluoro substituted compound exhibiting an IC50 value of 0.80 µM and a para-fluoro substituted compound showing an IC50 of 1.10 µM. nih.gov This suggests a strong positive influence of the fluorine substituent on the inhibitory activity against β-glucuronidase. nih.gov

While direct studies on 6-fluoro-3-methyl-4H-chromen-4-one are limited, the superior activity of fluoro-substituted chromen-4-one derivatives highlights the potential of this compound class as β-glucuronidase inhibitors. nih.gov

Table 1: β-Glucuronidase Inhibitory Activity of Fluoro-Substituted Chromen-4-one-Oxadiazole Hybrids This table is based on data for related chromen-4-one derivatives to illustrate the effect of fluoro-substitution.

| Compound | Substituent Position | IC50 (µM) |

|---|---|---|

| 149 | ortho-Fluoro | 0.80 |

| 150 | para-Fluoro | 1.10 |

| Standard (D-Saccharic acid 1,4-lactone) | 45.75 |

Data sourced from a study on chromen-4-one-oxadiazole hybrids. nih.gov

Rho Kinase (ROCK) Inhibition and Selectivity Profiles

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are implicated in various pathological conditions, including diabetic retinopathy. mdpi.com The discovery of selective ROCK inhibitors is a significant goal in drug development.

Derivatives of 4H-chromen-4-one have been identified as a novel class of potent and selective ROCK inhibitors. mdpi.comnih.gov Structure-activity relationship (SAR) studies have led to the identification of highly active compounds. One such derivative, 4-(dimethylamino)-N-(3-{2-[(4-oxo-4H-chromen-7-yl)oxy]acetamido}phenyl) (compound 12j ), demonstrated excellent inhibitory activity against both ROCK1 and ROCK2, with IC50 values of 5.5 nM and 3.2 nM, respectively. mdpi.com

Crucially, this compound exhibited remarkable selectivity. When tested against a panel of 387 other kinases, it showed high selectivity for the ROCK isoforms, indicating a favorable safety profile with a lower likelihood of off-target effects. mdpi.com Although this lead compound is not a 6-fluoro-3-methyl derivative, its discovery validates the 4H-chromen-4-one scaffold as a promising template for the design of selective ROCK inhibitors. The influence of the 6-fluoro and 3-methyl substitutions on this specific activity remains an area for further investigation.

Table 2: ROCK Inhibition and Selectivity of a Lead 4H-Chromen-4-one Derivative

| Compound | Target Enzyme | IC50 (nM) | Kinase Selectivity |

|---|---|---|---|

| 12j | ROCK1 | 5.5 | High selectivity over 387 other kinases |

| ROCK2 | 3.2 |

Data from a study on 4H-chromen-4-one derivatives as ROCK inhibitors. mdpi.com

Sirtuin (SIRT2) Inhibition and Isoform Selectivity

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes like cell cycle regulation, aging, and neurodegeneration. nih.govscbt.com SIRT2, in particular, has emerged as a therapeutic target for cancer and neurodegenerative diseases. nih.gov

Substituted chromone (B188151) and chroman-4-one derivatives have been synthesized and identified as novel, potent, and selective inhibitors of SIRT2. nih.govnih.gov SAR studies have revealed that substitutions at the 2-, 6-, and 8-positions of the chromone ring are critical for inhibitory potency. nih.govscbt.com Specifically, larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for activity. nih.govacs.org This finding is directly relevant to this compound, as the fluorine atom at the 6-position is an electron-withdrawing group.

One of the most potent compounds identified in a study was 6,8-dibromo-2-pentylchroman-4-one, with an IC50 of 1.5 µM for SIRT2. nih.govscbt.com Importantly, these chromone-based inhibitors demonstrated high selectivity for SIRT2 over other sirtuin isoforms, namely SIRT1 and SIRT3, with less than 10% inhibition of these isoforms at a concentration of 200 µM. nih.govscbt.com This isoform selectivity is a key attribute for developing targeted therapies with fewer side effects.

Table 3: SIRT2 Inhibition by Substituted Chroman-4-one Derivatives

| Compound | Substituents | SIRT2 IC50 (µM) | Selectivity |

|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 6,8-dibromo, 2-pentyl | 1.5 | Highly selective over SIRT1 and SIRT3 |

| 2-n-propyl-6,8-dibromochroman-4-one | 6,8-dibromo, 2-propyl | 10.6 | Selective over SIRT1 and SIRT3 |

Data from studies on substituted chroman-4-one derivatives. nih.govacs.org

Glutathione (B108866) Reductase Mechanism-Based Inhibition by Fluoro Analogues

Glutathione reductase (GR) is a crucial antioxidant enzyme responsible for maintaining a high intracellular ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). nih.gov Inhibition of GR can disrupt cellular redox homeostasis, a strategy that can be exploited in anticancer research.

The inhibition of GR by flavonoids, which share the chromone backbone with the subject compound, has been studied. nih.gov The mechanism of inhibition by flavonoids is complex and can involve both oxygen-dependent and oxygen-independent pathways. nih.gov For some flavonoids, inhibition is enhanced by the presence of superoxide (B77818) radicals, suggesting that a reactive intermediate formed from the flavonoid is the actual inhibiting species. nih.gov

While direct studies on this compound are not prevalent, the known activity of flavonoids provides a basis to suggest that chromone derivatives could act as GR inhibitors. The presence of a fluorine atom may influence this activity. For instance, highly reactive electrophiles are known to be prone to degradation by intracellular nucleophiles like glutathione. acs.org Furthermore, some fluorinated compounds are known to interact with enzymes involved in redox metabolism. The precise mechanism by which a fluoro-analogue of a chromone might inhibit GR would require specific investigation but could involve altering the enzyme's active site or participating in redox cycling.

Telomerase Inhibition through Dyskerin Regulation

Telomerase is an enzyme that is reactivated in the vast majority of cancer cells, enabling them to achieve replicative immortality. acs.org This makes telomerase a prime target for anticancer drug development. Dyskerin is a vital protein component of the telomerase holoenzyme, and its regulation can influence telomerase activity. acs.orgnih.gov

A series of novel trimethoxyphenyl-4H-chromen derivatives have been designed and synthesized as telomerase inhibitors that act by downregulating the expression of dyskerin. acs.orgnih.gov One of the most potent compounds from this series, 3-(4-(4-isonicotinoylpiperazin-1-yl)butoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one (compound 5i ), exhibited significant inhibitory activity against telomerase and potent anticancer activity against a range of human cancer cell lines. acs.org Further mechanistic studies confirmed that this compound inhibited telomerase activity by reducing the expression of dyskerin. acs.orgnih.gov

This research demonstrates that the 4H-chromen-4-one scaffold is a viable starting point for developing telomerase inhibitors with a specific mechanism of action involving dyskerin regulation. The potential of a 6-fluoro-3-methyl substituted derivative in this context is an intriguing area for future exploration.

Table 4: Anticancer and Telomerase Inhibitory Activity of a Lead 4H-Chromen-4-one Derivative

| Compound | Cancer Cell Lines | Telomerase Inhibition | Mechanism |

|---|---|---|---|

| 5i | Hela, SMMC-7721, SGC-7901, U87, HepG2 | Potent | Decreased expression of dyskerin |

Data from a study on trimethoxyphenyl-4H-chromen derivatives. acs.org

Modulation of Mitochondrial Complex III Activity

Mitochondria are central to cellular metabolism and apoptosis, and their dysfunction is implicated in numerous diseases, including neurodegenerative disorders. Mitochondrial complex III (cytochrome bc1 complex) is a key component of the electron transport chain.

Studies have shown that chromone derivatives can have a neuroprotective effect by improving mitochondrial function. wikipedia.org Certain 3-substituted chromone derivatives have been found to restore the activity of mitochondrial enzymes, including those in the respiratory chain, under conditions of experimental cerebral ischemia. wikipedia.orgrsc.org

More directly, the chroman core, which is structurally related to chromones, is a feature of known mitochondrial complex III inhibitors like stigmatellin. nih.gov Research on synthetic chromanol derivatives has shown that they can inhibit the activity of the cytochrome bc1 complex. nih.gov For example, 6-hydroxy-4,4,7,8-tetramethyl-chroman-2-one (TMC2O) was effective in decreasing complex III activity. Docking studies suggest it binds in a manner similar to stigmatellin, interacting with key residues in the complex. nih.gov This indicates that the chromone scaffold is a promising template for molecules that can modulate mitochondrial complex III activity.

Table 5: Effect of Chromone Derivatives on Mitochondrial Function

| Compound Class | Observed Effect | Target |

|---|---|---|

| 3-Substituted chromone derivatives | Restoration of mitochondrial enzyme activity | Mitochondrial respiratory chain |

| Chroman-2-one derivatives (e.g., TMC2O) | Decreased cytochrome bc1 activity | Mitochondrial Complex III |

Data sourced from studies on chromone and chromanol derivatives. wikipedia.orgrsc.orgnih.gov

Elucidation of Molecular Mechanisms Governing Biological Interactions

The biological activity of this compound and its derivatives is intrinsically linked to their ability to interact with molecular targets, primarily enzymes. These interactions can be broadly categorized into non-covalent and covalent mechanisms, each with distinct implications for the compound's potency, selectivity, and duration of action.

The binding of chromen-4-one derivatives to their biological targets is often governed by a combination of non-covalent forces. These interactions, while individually weak, collectively contribute to the stable binding of the ligand in the active site of an enzyme.

Hydrogen Bonding: The oxygen atoms of the chromen-4-one scaffold, particularly the carbonyl oxygen, are key hydrogen bond acceptors. acs.org This has been observed in the crystal structure of a related compound, 3-(6-fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione, where both intra- and intermolecular N-H···O hydrogen bonds are present, linking the molecules into a two-dimensional network. nih.gov Similarly, in other chromen-2-one derivatives, intermolecular O-H···O hydrogen bonding plays a crucial role in the crystal packing. researchgate.net The fluorine atom, with its high electronegativity, can also participate in hydrogen bonding, which can enhance the interaction of the drug molecule with its protein target. nih.govmdpi.com Studies on fluorinated aminoenone derivatives have shown that intramolecular hydrogen bonds are crucial for stabilizing specific molecular conformations. conicet.gov.arresearchgate.net

Hydrophobic Interactions: The aromatic rings of the chromen-4-one core provide a significant hydrophobic surface that can engage in favorable interactions with nonpolar amino acid residues in the enzyme's active site. The methyl group at the 3-position further contributes to these hydrophobic interactions. nih.gov Structure-activity relationship (SAR) studies on various chromen-4-one analogs have revealed that bulky or hydrophobic substituents often lead to good inhibitory activity. nih.gov

While non-covalent interactions are common, some enzyme inhibitors can form a stable covalent bond with their target, leading to irreversible inhibition. youtube.com This can occur through various mechanisms, including the inhibitor acting as a suicide substrate, where the enzyme's own catalytic activity transforms the inhibitor into a reactive species that then inactivates the enzyme.

The potential for this compound derivatives to act as irreversible inhibitors has been a subject of investigation. The chromen-4-one ring system, depending on its substitution pattern, can be susceptible to nucleophilic attack. However, the formation of irreversible adducts with off-target proteins can lead to significant side effects. nih.gov Designing inhibitors that form reversible covalent adducts is a strategy to mitigate this risk. nih.gov While the provided information does not definitively confirm that this compound itself acts as a suicide substrate, the use of fluorinated substrate analogues as mechanistic probes is a common strategy to study enzyme catalysis. nih.govnih.gov The introduction of fluorine can block hydroxylation reactions catalyzed by enzymes like cytochromes P450, suggesting that fluorinated derivatives can be used to modulate metabolic pathways. rsc.orgrsc.org

Structure-Activity Relationship (SAR) Studies for this compound and Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogues, these studies have provided valuable insights into the roles of the fluoro and methyl substituents, as well as the effects of other modifications to the chromen-4-one scaffold. nih.govnih.govnih.gov

The position and electronic properties of the fluorine substituent on the chromen-4-one ring have a significant impact on biological activity. nih.gov The strong electron-withdrawing nature of fluorine can influence the molecule's interaction with its target. nih.gov For instance, in a series of furochromone derivatives, the presence of a trifluoromethyl group, with its strong electron-withdrawing halogen atoms, was found to increase biological activity, likely by forming halogen and/or hydrogen bonds with enzyme residues. nih.gov The strategic placement of fluorine can also enhance metabolic stability and modulate the electronic properties of adjacent functional groups. researchgate.net Studies on fluorinated chalcones have shown that the substitution of hydrogen with fluorine can improve anticancer activity. researchgate.net In some cases, introducing a fluorine atom at a site of metabolism can block enzymatic reactions, thereby redirecting metabolic pathways. rsc.orgrsc.org

Modifications to other parts of the chromen-4-one scaffold can lead to significant changes in biological activity. nih.govnih.gov SAR studies on chromene-based compounds have shown that the nature, size, and position of substituents can dramatically affect their potency and selectivity. nih.gov For example, in a series of N-acyl substituted hydroxyethylaminomethyl-4H-chromen-4-ones, bulkier or hydrophobic substituents resulted in good inhibitory activity against IL-5. nih.gov Furthermore, electron-donating groups on an attached phenyl ring were found to be more active than electron-withdrawing groups. nih.gov

The following table summarizes the structure-activity relationships of some chromen-4-one derivatives:

| Compound/Series | Modification | Effect on Biological Activity | Reference |

| Chromene-based CXL series | Small to medium-sized substituents on the meta position of the pyridine (B92270) at the 6-position | Preferred for anti-proliferative activity | nih.gov |

| N-acyl substituted hydroxyethylaminomethyl-4H-chromen-4-ones | Bulkier or hydrophobic substituents at the urea, carbamate, or amide group | Good inhibitory activity against IL-5 | nih.gov |

| Furochromone derivatives | Trifluoromethyl group | Increased biological activity | nih.gov |

| Chromenones with (R)-2-methyl group in the pyrrolidine (B122466) ring | Simple modification | Either increased or decreased σ1 receptor potency | nih.gov |

Future Research Directions and Advanced Research Methodologies

Rational Design and Synthesis of Novel Analogues with Enhanced Potency and Specificity

The rational design and synthesis of new analogues of 6-Fluoro-3-methyl-4H-chromen-4-one are pivotal for improving its therapeutic index. This involves strategic modifications to the core structure to optimize interactions with biological targets. Research has shown that the type, number, and position of substituents on the chromone (B188151) core are critical in determining pharmacological activities. nih.gov

For instance, the introduction of different functional groups can significantly impact potency. Studies on related chromene derivatives have demonstrated that the addition of a methyl group as an electron-donating group can increase potency, potentially by enhancing binding affinity through increased electron density on the aromatic ring. nih.gov Conversely, the incorporation of electron-withdrawing groups like cyano or fluoro groups can also lead to potent inhibition of specific enzymes by creating favorable environments for binding through hydrogen bonding or dipole interactions. nih.gov

Future synthetic strategies will likely focus on creating a library of derivatives by modifying the substituents at various positions of the this compound scaffold. This will allow for a comprehensive structure-activity relationship (SAR) study to identify analogues with superior potency and selectivity.

Integration of Advanced Computational Techniques (e.g., MD Simulations, AI-driven Drug Discovery) for Lead Optimization

The integration of advanced computational techniques is set to revolutionize the lead optimization process for compounds like this compound. Molecular Dynamics (MD) simulations and Artificial Intelligence (AI)-driven drug discovery platforms offer powerful tools to predict and refine molecular properties.

Table 1: Application of Advanced Computational Techniques

| Computational Technique | Application in Drug Discovery for this compound |

| Molecular Dynamics (MD) Simulations | Predicting the stability of the drug-target complex. nih.gov Understanding dynamic interactions with biological membranes and enzymes. nih.gov Receptor configuration sampling for virtual screening. youtube.com |

| AI-driven Drug Discovery | De novo design of novel analogues. nih.gov Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Optimizing lead compounds for enhanced efficacy and safety. nih.gov |

| Virtual Screening | Identifying potential hits from large compound libraries by predicting their binding affinity to a target. saromics.com |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models to predict the biological activity of novel analogues based on their chemical structure. |

Exploration of Novel Biological Targets and Therapeutic Applications beyond Current Scope

While chromone derivatives are known for a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, there is vast potential to explore novel biological targets for this compound. nih.gov The unique structural features of this compound may allow it to interact with a variety of proteins implicated in different disease pathways.

For example, research on related furochromone derivatives has shown inhibitory activity against enzymes like cholinesterases and β-secretase, which are relevant to Alzheimer's disease. nih.gov Furthermore, some chromone derivatives have been investigated as inhibitors of phosphodiesterases, which are potential targets for neurodegenerative diseases. mdpi.com The exploration of such targets for this compound could open up new therapeutic avenues.

Future research should involve broad-based screening of this compound and its analogues against a panel of diverse biological targets to uncover new therapeutic applications. This could lead to the repositioning of this scaffold for diseases beyond its current scope of investigation.

Development of Robust Structure-Based Drug Design (SBDD) Strategies for this compound Scaffolds

Structure-Based Drug Design (SBDD) is a powerful strategy that relies on the three-dimensional structure of the target protein to design and optimize inhibitors. nih.gov The availability of a crystal structure of the target protein in complex with a ligand like this compound provides a detailed map of the binding site, enabling the rational design of more potent and selective inhibitors. saromics.comnih.gov

The development of robust SBDD strategies for the this compound scaffold will involve several key steps:

Target Identification and Validation: Identifying a biologically relevant target for which the chromone scaffold shows initial activity.

Protein Crystallography: Obtaining a high-resolution crystal structure of the target protein, preferably in complex with the lead compound or a close analogue.

Computational Docking and Scoring: Using computational methods to predict the binding mode and affinity of new analogues within the active site of the target.

Iterative Design and Synthesis: Synthesizing the designed analogues and evaluating their biological activity, feeding the results back into the design cycle. saromics.com

This iterative process of design, synthesis, and testing, guided by the structural information, can significantly accelerate the development of drug candidates.

Synergy of Experimental Synthetic Chemistry and Theoretical Computational Research in Advancing Chromen-4-one Derivatives

The advancement of chromen-4-one derivatives, including this compound, will be greatly enhanced by the synergistic integration of experimental synthetic chemistry and theoretical computational research. This collaborative approach allows for a more efficient and informed drug discovery process.

Computational tools can guide synthetic chemists by prioritizing the synthesis of compounds that are most likely to be active, thereby saving time and resources. youtube.com For example, virtual screening can narrow down a large library of potential compounds to a manageable number for synthesis and biological testing. saromics.com Molecular docking studies can provide insights into the key interactions between the ligand and the target, suggesting specific modifications to improve binding. nih.gov

Conversely, experimental data from synthetic chemistry is crucial for validating and refining computational models. The biological activities of newly synthesized compounds provide the necessary feedback to improve the accuracy of predictive models. This iterative feedback loop between in silico and in vitro studies is essential for the successful development of novel therapeutics based on the chromen-4-one scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Fluoro-3-methyl-4H-chromen-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of substituted chalcone precursors. For example, a base-mediated approach using sodium hydroxide in ethanol with hydrogen peroxide (H₂O₂) facilitates oxidative cyclization of (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one derivatives . Alternatively, Lewis acid-catalyzed domino Friedel-Crafts/Allan-Robinson reactions enable regioselective construction of the chromenone scaffold. Key factors include solvent choice (e.g., ethanol for polar intermediates), temperature (60–80°C for optimal cyclization), and stoichiometry of oxidizing agents (e.g., H₂O₂ at 30% v/v) .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to confirm the structure of this compound?

- Methodological Answer : SC-XRD analysis involves growing crystals via slow evaporation of a saturated solution (e.g., in ethanol/water). Data collection at 100 K using Mo Kα radiation (λ = 0.71073 Å) and refinement with SHELXL software (e.g., SHELX-2018/3) provides precise bond lengths and angles. For example, analogous chromenones exhibit triclinic (P1) or monoclinic (P2₁/c) space groups with unit cell parameters such as Å, Å, and Å . Hydrogen bonding networks (e.g., O–H⋯O interactions) and fluorine’s electron-withdrawing effects are critical for validating molecular geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound derivatives?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., keto-enol tautomerism) or solvent polarity. To address this:

- Compare experimental H/C NMR data (e.g., δ 7.24–6.93 ppm for aromatic protons) with density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to identify conformational preferences .

- Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to stabilize specific tautomers and reduce signal splitting .

- Validate via 2D NMR (COSY, HSQC) to confirm coupling patterns and substituent positions .

Q. What strategies optimize regioselective functionalization of the chromen-4-one core for bioactivity studies?

- Methodological Answer : Fluorine and methyl groups at the 6- and 3-positions, respectively, direct electrophilic substitution. For example:

- Electrophilic Aromatic Substitution : Use Br₂/FeBr₃ to brominate the 8-position (activated by the electron-withdrawing fluorine).

- Nucleophilic Additions : Grignard reagents (e.g., CH₃MgBr) target the 2-carbonyl group under anhydrous THF at −78°C .

- Metal-Catalyzed Cross-Couplings : Suzuki-Miyaura reactions with Pd(PPh₃)₄ enable aryl group introduction at the 7-position .

Q. How do computational models predict the impact of fluorine substitution on binding affinity in enzyme inhibition studies?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations assess fluorine’s role:

- Docking : Fluorine’s electronegativity enhances hydrogen bonding with active-site residues (e.g., backbone NH of serine proteases).

- Free Energy Calculations : MM-PBSA/GBSA quantify binding energy changes (ΔG ~ −5 to −10 kcal/mol) when fluorine replaces hydrogen .

- Pharmacophore Mapping : Fluorine’s van der Waals radius (1.47 Å) optimizes steric fit in hydrophobic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.